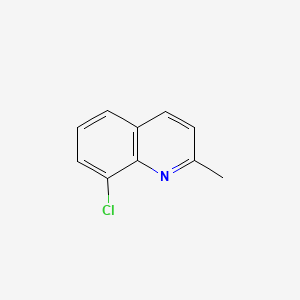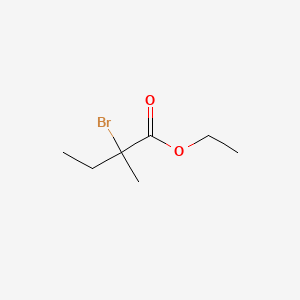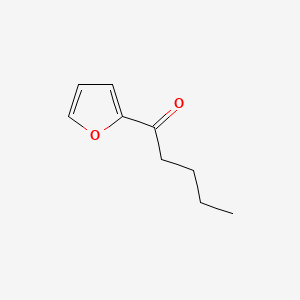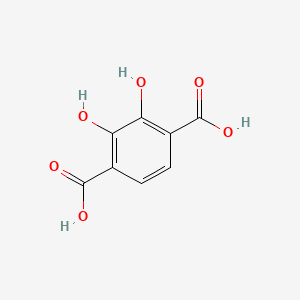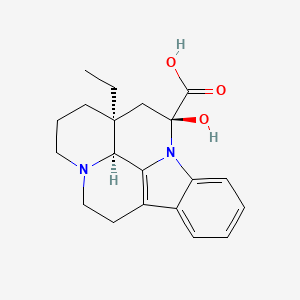
(3alfa,14beta,16alfa)-14,15-Dihidro-14-hidroxieburnamenina-14-ácido carboxílico
Descripción general
Descripción
(3alpha,14beta,16alpha)-14,15-Dihydro-14-hydroxyeburnamenine-14-carboxylic acid, also known as EBC-46, is a natural compound found in the seeds of the Blushwood tree (Hylandia dockrillii) native to the rainforests of Far North Queensland, Australia. This compound has gained significant attention in recent years due to its potential as a cancer treatment.
Aplicaciones Científicas De Investigación
Tratamiento de enfermedades neurodegenerativas
Vincamina, y por extensión sus impurezas, se han estudiado por su potencial para tratar afecciones neurodegenerativas como la enfermedad de Parkinson y la enfermedad de Alzheimer. El compuesto exhibe efectos vasodilatadores, anticoagulantes, mejoradores de la memoria y nootrópicos, que son beneficiosos para controlar los síntomas de estas enfermedades .
Patología cerebrovascular
Las impurezas de Vincamina, como la Impureza 1 de Vincamina, son de interés debido a su relación con la vinpocetina, un derivado utilizado en el tratamiento de enfermedades cerebrales isquémicas. La vinpocetina puede cruzar la barrera hematoencefálica y tiene efectos neuroprotectores, lo que hace que el estudio de sus impurezas sea crucial para desarrollar tratamientos más efectivos .
Semi-síntesis de compuestos farmacológicamente activos
La semi-síntesis de (+)-vincamina utilizando productos naturales como la tabersonina como material de partida es una aplicación importante. Este proceso implica la caracterización y cuantificación de las principales impurezas, que incluye la Impureza 1 de Vincamina. Comprender estas impurezas es esencial para la producción de compuestos farmacológicamente activos .
Desarrollo de métodos analíticos
Desarrollar métodos analíticos validados que indiquen la estabilidad, como la cromatografía líquida de alta resolución (HPLC), para la cuantificación de la vincamina y sus impurezas es otra aplicación importante. Estos métodos son vitales para garantizar la calidad y seguridad de los productos farmacéuticos derivados de la vincamina .
Investigación antioxidante y antibacteriana
La investigación sobre las propiedades antioxidantes y antibacterianas de los alcaloides de Vinca, incluida la Vincamina y sus impurezas, está en curso. Estas propiedades están correlacionadas con los fitocomponentes identificados en los extractos de hojas de especies de Vinca, lo que tiene implicaciones para el desarrollo de nuevos tratamientos .
Estrategias de síntesis y elucidación estructural
La síntesis total de vincamina y compuestos relacionados ha sido un tema candente, que involucra estrategias como la ciclización de Bischler-Napieralski o Pictet-Spengler. Las impurezas como la Impureza 1 de Vincamina juegan un papel en la comprensión del marco estructural de estos compuestos, lo cual es crucial para la síntesis de nuevas moléculas farmacológicamente activas .
Propiedades
IUPAC Name |
(15S,17S,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-2-19-9-5-10-21-11-8-14-13-6-3-4-7-15(13)22(16(14)17(19)21)20(25,12-19)18(23)24/h3-4,6-7,17,25H,2,5,8-12H2,1H3,(H,23,24)/t17-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMCFEBDJVHVNH-HOJAQTOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@](C2)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00950899 | |
| Record name | 14-Hydroxy-14,15-dihydroeburnamenine-14-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00950899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28152-73-0 | |
| Record name | (+)-Vincaminic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28152-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vincaminic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028152730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14-Hydroxy-14,15-dihydroeburnamenine-14-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00950899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3α,14β,16α)-14,15-dihydro-14-hydroxyeburnamenine-14-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.413 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Naphthalenecarboxamide, N-(4-chlorophenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B1584602.png)
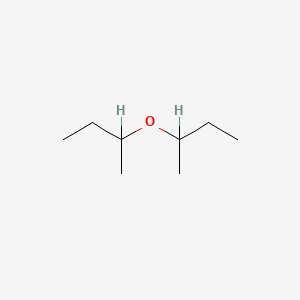
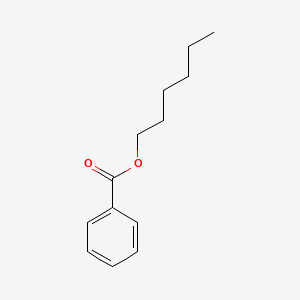
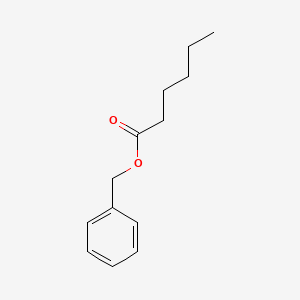
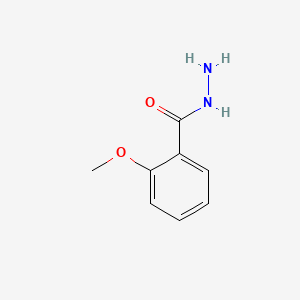
![1,3-Benzenediamine, 4,4'-[(4-methyl-1,3-phenylene)bis(azo)]bis[6-methyl-](/img/structure/B1584609.png)

